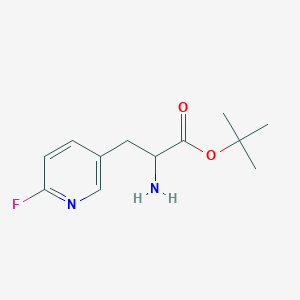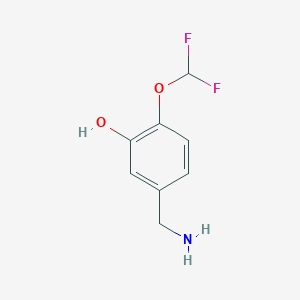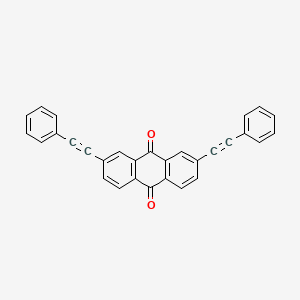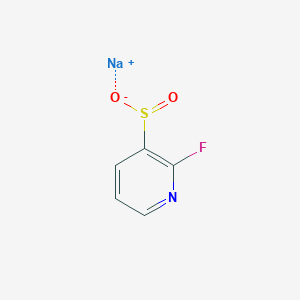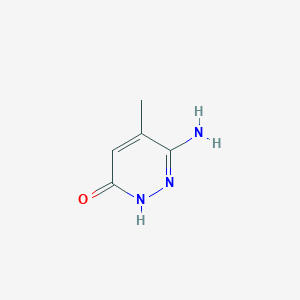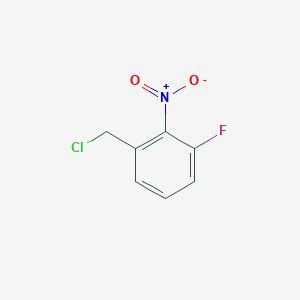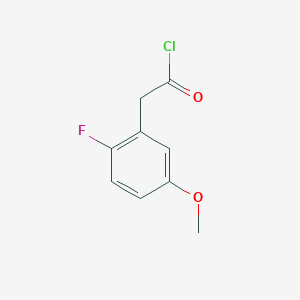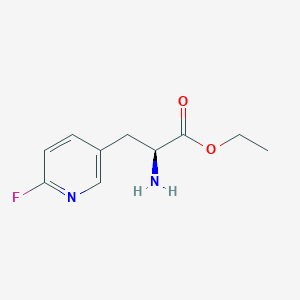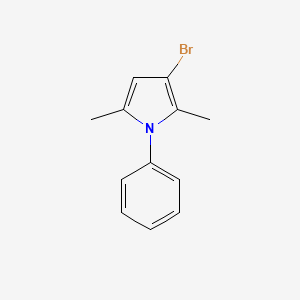![molecular formula C20H10Cl3NO B13124543 3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one CAS No. 7151-62-4](/img/structure/B13124543.png)
3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one typically involves the condensation reaction between 3-chloro-9H-fluoren-9-one and 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbon-nitrogen double bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced Schiff base derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(4-(7-substituted-3-(substituted amino)imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(substituted phenyl)prop-2-en-1-one
- 2-(3-amino-3-deoxy-b-d xylofuranosyl)thiazole-4-carboxamide
Uniqueness
(E)-3-Chloro-2-((2,4-dichlorobenzylidene)amino)-9H-fluoren-9-one is unique due to its specific structural features, such as the presence of multiple chloro substituents and the fluorenone moiety
Propriétés
Numéro CAS |
7151-62-4 |
|---|---|
Formule moléculaire |
C20H10Cl3NO |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
3-chloro-2-[(2,4-dichlorophenyl)methylideneamino]fluoren-9-one |
InChI |
InChI=1S/C20H10Cl3NO/c21-12-6-5-11(17(22)7-12)10-24-19-9-16-15(8-18(19)23)13-3-1-2-4-14(13)20(16)25/h1-10H |
Clé InChI |
VWEWJAOPROYKAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


